四氢噻吩-3-硫醇 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

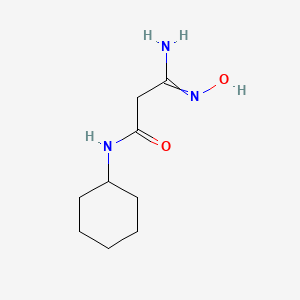

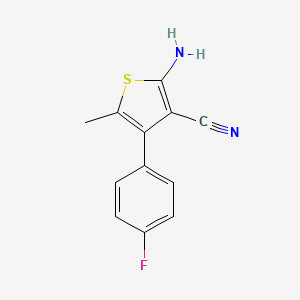

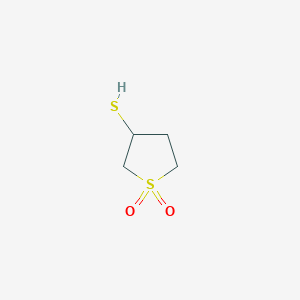

Tetrahydrothiophene-3-thiol 1,1-dioxide, also known as 1,1-dioxothiolane-3-thiol, is a compound with the molecular formula C4H8O2S2 . It is a derivative of tetrahydrothiophene, which is a volatile, colorless liquid with an intensely unpleasant odor .

Molecular Structure Analysis

The molecular structure of Tetrahydrothiophene-3-thiol 1,1-dioxide consists of a five-membered ring containing one sulfur atom . The InChI code for this compound is 1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 .Physical And Chemical Properties Analysis

Tetrahydrothiophene-3-thiol 1,1-dioxide has a molecular weight of 152.2 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 43.5 Ų .科学研究应用

Drug Discovery

The unique chemical structure of 1,1-dioxothiolane-3-thiol allows it to be a valuable scaffold in drug discovery. Its ability to form stable heterocyclic compounds makes it a candidate for the development of new pharmaceuticals. For example, derivatives of 1,2,3-triazoles, which can be synthesized using compounds like 1,1-dioxothiolane-3-thiol, have found broad applications in drug discovery .

Organic Synthesis

In organic synthesis, 1,1-dioxothiolane-3-thiol can be utilized to introduce sulfur-containing heterocycles, which are prevalent in various active pharmaceutical ingredients (APIs). The stability and reactivity of this compound make it an excellent choice for constructing complex molecules .

Polymer Chemistry

The compound’s reactive thiol group can be exploited in polymer chemistry to create polymers with specific properties. For instance, it can be used to synthesize polythiophenes, which are conductive polymers with applications in electronic devices .

Supramolecular Chemistry

1,1-dioxothiolane-3-thiol can be used to build supramolecular structures due to its ability to engage in hydrogen bonding and its high dipole moment. These structures have potential applications in the development of nanomaterials and molecular machines .

Bioconjugation

This compound is also useful in bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in the field of targeted drug delivery .

Chemical Biology

In chemical biology, 1,1-dioxothiolane-3-thiol can be used to modify peptides or proteins, which can help in understanding biological processes or in the development of new biotechnological tools .

Fluorescent Imaging

The compound’s derivatives can be used in fluorescent imaging, providing a way to track biological molecules in live cells or tissues. This is crucial for studies in cell biology and diagnostics .

Materials Science

Lastly, in materials science, 1,1-dioxothiolane-3-thiol can contribute to the creation of new materials with unique properties, such as enhanced durability or specific interactions with light or other forms of energy .

安全和危害

作用机制

Target of Action

1,1-Dioxothiolane-3-thiol, also known as Tetrahydrothiophene-3-thiol 1,1-dioxide or 3-mercaptotetrahydrothiophene 1,1-dioxide, is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries . .

Mode of Action

It’s known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis

Biochemical Pathways

Thiols in general are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They can reduce the number of free radicals by binding to the unshared electrons of free radicals formed as a result of oxidative stress .

Pharmacokinetics

It’s known that the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis

Action Environment

The action of 1,1-dioxothiolane-3-thiol may be influenced by various environmental factors. For instance, the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature.

属性

IUPAC Name |

1,1-dioxothiolane-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZFACZLMPADJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397585 |

Source

|

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiophene-3-thiol 1,1-dioxide | |

CAS RN |

52513-18-5 |

Source

|

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)